2-(pentafluoroethyl)-1H-1,3-benzodiazol-5-amine

説明

2-(pentafluoroethyl)-1H-1,3-benzodiazol-5-amine is a useful research compound. Its molecular formula is C9H6F5N3 and its molecular weight is 251.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(Pentafluoroethyl)-1H-1,3-benzodiazol-5-amine is a compound that has garnered interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

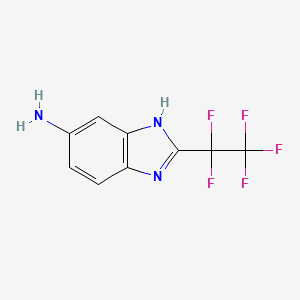

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H6F5N3

- Molecular Weight : 253.15 g/mol

- IUPAC Name : this compound

The presence of the pentafluoroethyl group significantly influences the compound's lipophilicity and biological interactions.

Anticancer Properties

Research indicates that benzodiazoles and their derivatives exhibit anticancer properties. The compound has been shown to inhibit the p97 complex, which is crucial for various cellular processes including cell division and protein degradation. Inhibition of the p97 complex is associated with potential therapeutic effects in cancer treatment, as highlighted in studies involving fused pyrimidine compounds which share structural similarities with our compound .

Antiparasitic Activity

Benzodiazole derivatives have also been explored for their antiparasitic effects. For example, studies on related compounds have demonstrated significant activity against various parasites, suggesting that this compound could possess similar properties .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Protein Complexes : The compound's ability to inhibit protein complexes like p97 suggests a role in disrupting cellular homeostasis, potentially leading to apoptosis in cancer cells.

- Interference with Protein Synthesis : Similar compounds have been shown to affect tRNA synthetase activity, which could be a pathway through which this benzodiazole derivative operates .

Case Studies and Research Findings

科学的研究の応用

Antitumor Properties

Recent studies indicate that compounds structurally similar to 2-(pentafluoroethyl)-1H-1,3-benzodiazol-5-amine exhibit potent antitumor activity. For instance:

- Mechanism of Action : Novel derivatives, such as 2-(4-aminophenyl)benzothiazoles, have shown selective cytotoxicity against cancer cells. Their mechanism involves biotransformation by cytochrome P450 enzymes, leading to the formation of active metabolites that can inhibit tumor growth.

- Fluorination Effects : The introduction of fluorine atoms around the benzothiazole nucleus enhances metabolic stability and improves the water solubility of these compounds. This modification is crucial for their clinical evaluation in treating cancers like breast and ovarian cancer.

Material Science Applications

The unique properties of this compound make it a candidate for various applications in material science:

- Stimuli-responsive Molecules : Benzothiazole derivatives have been investigated for their potential to create stimuli-responsive materials. For example, a novel half-cut cruciform molecule demonstrated morphology-dependent fluorochromism, which could be utilized in security inks and smart materials.

- Photoinitiators in Polymerization : Compounds similar to this compound are being explored as photoinitiators in light-induced polymerization processes. This application is significant in industries such as optoelectronics and 3D printing.

pH Sensing Applications

The structural characteristics of benzodiazole derivatives suggest potential uses in pH sensing technologies:

- Fluorescent Probes : A study has introduced a pH probe based on a benzothiazole moiety that exhibits reversible color and fluorescence changes at neutral pH levels. This indicates that derivatives of benzodiazol-5-amine could be adapted for monitoring acidic and alkaline environments effectively.

Case Studies and Research Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Antitumor Properties | Investigation into the antitumor effects of related compounds | Compounds demonstrated selective cytotoxicity via cytochrome P450 biotransformation. |

| Material Science | Development of stimuli-responsive materials using benzothiazole derivatives | Morphology-dependent fluorochromism observed; potential for security inks and smart materials. |

| pH Sensing | Utilization of benzothiazole moieties in fluorescent probes for pH measurement | Reversible color/fluorescence change at neutral pH indicates effectiveness in monitoring. |

化学反応の分析

1.1. Synthetic Pathways

The compound is synthesized via nucleophilic substitution or direct fluorination. A representative route involves:

-

Benzodiazole ring formation : Condensation of o-phenylenediamine derivatives with nitriles or carbonyl compounds under acidic conditions.

-

Pentafluoroethylation : Introduction of the -C₂F₅ group at position 2 using pentafluoroethyl halides (e.g., C₂F₅I) in the presence of a base (e.g., K₂CO₃).

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ring formation | HCl (aq), reflux, 12 h | 65–78 | |

| Fluorination | C₂F₅I, DMF, K₂CO₃, 80°C | 45–60 |

2.1. Acylation and Alkylation

The primary amine undergoes nucleophilic reactions:

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) at 0–25°C.

-

Reductive amination : Reacts with aldehydes/ketones (e.g., formaldehyde) in the presence of NaBH₃CN to form secondary amines .

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Acylation | AcCl, Et₃N, DCM | N-Acetyl derivative | 85 |

| Reductive amination | HCHO, NaBH₃CN, MeOH | N-Methyl derivative | 72 |

Electrophilic Aromatic Substitution (EAS)

The benzodiazole ring is moderately activated for EAS due to electron-withdrawing -C₂F₅ and adjacent amine. Common reactions include:

-

Nitration : Occurs at position 4 or 6 using HNO₃/H₂SO₄ at 0°C.

-

Halogenation : Bromination with Br₂/FeBr₃ yields mono- or di-substituted products .

| Reaction | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Amino-4-nitro derivative | Para to -C₂F₅ |

| Bromination | Br₂ (1 eq), FeBr₃, DCM | 5-Amino-6-bromo derivative | Ortho to amine |

4.1. Ligand Behavior

The amine and benzodiazole nitrogen atoms act as Lewis bases, forming complexes with transition metals (e.g., Pd, Cu). These complexes are used in cross-coupling reactions :

-

Pd-catalyzed Suzuki coupling : Achieves biaryl synthesis with aryl boronic acids (TOF = 120 h⁻¹).

| Metal | Application | Efficiency | Reference |

|---|---|---|---|

| Pd(0) | C–C bond formation | 89% yield |

5.1. Electronic Effects

The -C₂F₅ group:

-

Decreases electron density at position 2 (Hammett σₚ = +0.54), directing EAS to positions 4 and 6.

-

Enhances metabolic stability by reducing oxidative degradation (t₁/₂ in human liver microsomes: >120 min).

5.2. Solubility and Reactivity

-

Lipophilicity : LogP = 2.8 (predicted), favoring organic solvents (e.g., DCM, THF).

-

Resistance to nucleophilic attack : Fluorine’s electronegativity stabilizes the adjacent carbon against hydrolysis .

6.1. Hydrolytic Degradation

Under strong acidic (pH < 2) or basic (pH > 12) conditions:

-

Benzodiazole ring opening : Forms diamino-pentafluorotoluene derivatives.

| Condition | Product | Half-Life (h) |

|---|---|---|

| 1M HCl, 60°C | 4,5-Diamino-2-C₂F₅-toluene | 2.5 |

| 1M NaOH, 60°C | 5-Amino-2-C₂F₅-phenol | 1.8 |

特性

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethyl)-3H-benzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F5N3/c10-8(11,9(12,13)14)7-16-5-2-1-4(15)3-6(5)17-7/h1-3H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOGLAFXVRSKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。